Dimephosphon

Beschreibung

The exact mass of the compound MePhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

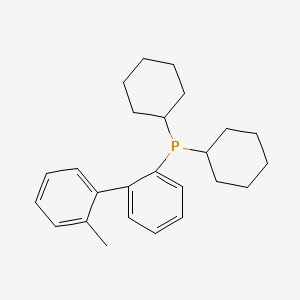

dicyclohexyl-[2-(2-methylphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h8-12,17-19,21-22H,2-7,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVWUKXZFDHGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370587 | |

| Record name | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251320-86-2 | |

| Record name | 2-(Dicyclohexylphosphino)-2′-methylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251320-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimephosphon: A Technical Guide to its Core Functions and Mechanisms

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon, an organophosphorus compound, has garnered scientific interest for its multifaceted therapeutic potential. This technical guide provides a comprehensive overview of its core functions, delving into its anti-inflammatory, antioxidant, and acid-regulating properties. This document synthesizes available data on its mechanism of action, presents quantitative findings in structured tables, details experimental protocols for its evaluation, and visualizes its implicated signaling pathways.

Chemical and Physical Properties

This compound, with the chemical name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate, is characterized by the following properties:

| Property | Value |

| Chemical Formula | C₈H₁₇O₄P |

| Molecular Weight | 208.19 g/mol |

| CAS Number | 14394-26-4 |

| Appearance | Colorless or slightly yellowish liquid |

| Solubility | Soluble in water and organic solvents |

Primary Functions and Mechanism of Action

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, antioxidant, and acid-base balancing activities.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism involves the modulation of immune responses and the inhibition of pro-inflammatory mediators.

Antioxidant Activity

This compound contributes to cellular protection by enhancing the endogenous antioxidant defense systems. This is particularly relevant in conditions associated with oxidative stress, such as neurodegenerative disorders and inflammation.

-

Mechanism: The antioxidant effect of this compound is partly attributed to its ability to increase the levels of glutathione, a key intracellular antioxidant, and to reduce lipid peroxidation. It is also suggested to influence the activity of primary antioxidant enzymes.

-

Quantitative Data on Antioxidant Enzyme Activity: Studies on oxidative stress in brain tissue have shown that the activities of superoxide dismutase (SOD) and catalase are crucial for mitigating neuronal damage[2][3]. For example, in certain experimental conditions, a decrease in SOD and catalase activities is observed in brain regions susceptible to oxidative stress[2]. While direct quantitative data on the effect of this compound on these specific enzyme activities is not available in the provided search results, its known antioxidant properties suggest a modulatory role.

| Parameter | Effect of this compound (Inferred) |

| Superoxide Dismutase (SOD) Activity | Potential to increase or restore activity |

| Catalase (CAT) Activity | Potential to increase or restore activity |

| Glutathione (GSH) Levels | Increases |

| Lipid Peroxidation | Reduces |

Regulation of Acid-Base Balance

This compound is utilized in the clinical setting to correct metabolic acidosis, a condition characterized by an increase in plasma acidity.

-

Mechanism: this compound aids in normalizing the acid-alkali balance. While the precise molecular mechanism is not fully elucidated in the provided results, it is used in conditions accompanied by acidosis.

-

Clinical Application: In pediatric patients with metabolic acidosis (defined as pH < 7.35 and bicarbonate < 22 mmol/L), the use of alkalizing agents is a common practice[4][5]. The goal of treatment is to raise the serum bicarbonate level and normalize blood pH. Clinical studies on other alkalizing agents, such as sodium bicarbonate, provide a reference for the expected changes in acid-base parameters. However, specific clinical trial data detailing the quantitative effects of this compound on pH, pCO₂, and bicarbonate levels were not found in the provided search results.

| Blood Gas Parameter | Normal Range | Desired Effect of Treatment |

| pH | 7.35 - 7.45 | Increase towards normal |

| pCO₂ (mmHg) | 35 - 45 | May change as a compensatory mechanism |

| Bicarbonate (HCO₃⁻) (mmol/L) | 22 - 29 | Increase towards normal |

Implicated Signaling Pathways

While direct evidence specifically linking this compound to the modulation of intracellular signaling pathways is limited in the provided search results, its nature as an organophosphorus compound and its observed biological effects suggest potential interaction with key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and CREB pathways.

MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in the regulation of cellular processes including inflammation and cell survival. Organophosphorus compounds have been shown to influence MAPK signaling[6]. The pathway consists of a series of protein kinases that phosphorylate and activate one another, culminating in the activation of ERK, which then translocates to the nucleus to regulate gene expression.

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal survival and plasticity. Its activation through phosphorylation is a key step in neuroprotective signaling. Given this compound's reported neuroprotective effects, it may influence the CREB signaling pathway.

Experimental Protocols

The following provides a generalized protocol for an animal model frequently used to assess the anti-inflammatory effects of compounds like this compound.

Freund's Adjuvant-Induced Arthritis in Rats

This model is widely used to study chronic inflammation and evaluate anti-arthritic drugs.

Materials:

-

Male Wistar rats (180-200 g)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

This compound

-

Vehicle (e.g., saline or appropriate solvent)

-

Plethysmometer or calipers for paw volume/thickness measurement

-

Syringes and needles

Procedure:

-

Induction of Arthritis: On day 0, a single subcutaneous injection of 0.1 mL of CFA is administered into the subplantar region of the left hind paw of each rat.

-

Grouping and Treatment: Animals are divided into groups: a normal control group (no CFA, vehicle only), a CFA control group (CFA + vehicle), and this compound-treated groups at various doses. Treatment with this compound or vehicle is typically initiated on the day of CFA injection and continued for a predefined period (e.g., 21 or 28 days).

-

Assessment of Arthritis:

-

Paw Volume/Thickness: The volume or thickness of the injected and non-injected paws is measured at regular intervals (e.g., daily or every other day) using a plethysmometer or calipers. The percentage inhibition of edema is calculated.

-

Arthritic Index: A visual scoring system is used to assess the severity of arthritis in each paw based on erythema, swelling, and joint deformity (e.g., on a scale of 0-4).

-

Body Weight: Body weight is monitored throughout the experiment as an indicator of systemic inflammation and general health.

-

-

Biochemical and Histopathological Analysis: At the end of the study, blood samples are collected for the analysis of inflammatory markers (e.g., TNF-α, IL-6) by ELISA. The joints are collected for histopathological examination to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.

Conclusion

This compound is an organophosphorus compound with promising therapeutic properties, including anti-inflammatory, antioxidant, and acid-regulating functions. While the precise molecular mechanisms and the full extent of its quantitative effects require further investigation, the available evidence suggests its potential in treating a variety of conditions associated with inflammation, oxidative stress, and metabolic acidosis. Future research should focus on elucidating its direct interactions with key signaling pathways and on conducting robust clinical trials to establish its efficacy and safety in various patient populations.

References

- 1. Elevated levels of TNF in the joints of adjuvant arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in superoxide dismutase and catalase activities of rat brain regions during early global transient ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of superoxide dismutase and catalase in rat brain as a function of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical efficacy of sodium bicarbonate in treating pediatric metabolic acidosis with varying level of acid–base balance parameters: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emjreviews.com [emjreviews.com]

- 6. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Dimephosphon in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon, an organophosphorus compound, has garnered scientific interest for its diverse pharmacological activities. Primarily recognized for its anti-acidosis properties, its mechanism of action extends to anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying this compound's effects, with a focus on quantitative data from cellular models, detailed experimental protocols, and visualization of key signaling pathways.

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate several fundamental cellular processes. The primary mechanisms investigated include its role in correcting metabolic acidosis, mitigating inflammatory responses, protecting neuronal cells, and influencing intracellular signaling cascades.

Anti-Acidosis Effect

This compound is clinically utilized for the treatment of acidosis, a condition characterized by increased acidity in the blood and tissues.[1][4] While the precise molecular mechanism of its anti-acidosis effect is not fully elucidated in the provided search results, it is proposed to involve the normalization of acid-base balance.[1]

Anti-Inflammatory and Immunomodulatory Activity

This compound exhibits significant anti-inflammatory properties, which have been demonstrated in various experimental models.[2][5] Its action in this regard is believed to be multifactorial, involving the modulation of key inflammatory mediators and signaling pathways.

One of the key findings is this compound's ability to reduce the production of lipid peroxidation products, suggesting an antioxidant component to its anti-inflammatory action.[3] It has been shown to decrease the concentration of malondialdehyde (MDA), a marker of oxidative stress.[3] Furthermore, studies have indicated its antihistamine and antiserotonin activities.[2]

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of research. While specific quantitative data on neuronal cell viability assays were not available in the provided search results, its known anti-inflammatory and antioxidant properties suggest a plausible mechanism for neuroprotection. By reducing oxidative stress and inflammation, two key contributors to neuronal damage, this compound may help preserve neuronal function and viability.

Signaling Pathways Modulated by this compound

Based on its observed physiological effects, this compound is hypothesized to interact with several key intracellular signaling pathways. The following diagrams illustrate these putative interactions.

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Hypothesized Modulation of the MAPK Signaling Pathway by this compound.

Quantitative Data from Cellular and In Vivo Models

The following tables summarize the available quantitative data on the effects of this compound. It is important to note that comprehensive dose-response data is limited in the currently available literature.

Table 1: Anti-Inflammatory Effects of this compound

| Experimental Model | Parameter Measured | This compound Concentration/Dose | Result | Citation |

| Carrageenan-induced paw edema in rats | Paw edema | Not specified | Anti-inflammatory activity established | [2] |

| Agar-induced paw edema in rats | Paw edema | Not specified | Anti-inflammatory activity established | [2] |

| Dextran-induced paw edema in rats | Paw edema | Not specified | Anti-inflammatory activity established | [2] |

Table 2: Antioxidant Effects of this compound

| Experimental Model | Parameter Measured | This compound Administration | Result | Citation |

| Rats | Blood concentration of lipid peroxidation products | 7-day oral administration | Reduction in lipid peroxidation products | [3] |

| Rats | Blood levels of total mercapto groups and glutathione | 7-day oral administration | Increased levels | [3] |

Table 3: Effects on Intracellular Calcium

| Experimental Model | Parameter Measured | This compound Effect | Quantitative Data | Citation |

| Not specified | Intracellular ionized calcium ([Ca2+]i) | Not specified in detail | Not available |

Table 4: Effects on Mitochondrial Function

| Experimental Model | Parameter Measured | This compound Effect | Quantitative Data | Citation |

| Not specified | Mitochondrial membrane potential | Not specified in detail | Not available |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the anti-inflammatory properties of a compound.

Workflow Diagram:

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol:

-

Animals: Male or female Wistar rats or Swiss albino mice are commonly used. Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

-

Groups: Animals are randomly divided into control, standard (e.g., indomethacin), and this compound-treated groups.

-

Drug Administration: this compound is administered orally or intraperitoneally at various doses. The vehicle used for this compound is administered to the control group. A standard anti-inflammatory drug is administered to the positive control group.

-

Induction of Edema: Thirty minutes to one hour after drug administration, a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the control group.

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This method allows for the ratiometric measurement of intracellular calcium levels in living cells.

Workflow Diagram:

Caption: Experimental workflow for measuring intracellular calcium with Fura-2 AM.

Protocol:

-

Cell Culture: Adherent cells are grown on glass coverslips to an appropriate confluency.

-

Dye Loading: Cells are incubated in a physiological buffer containing Fura-2 AM (typically 1-5 µM) for 30-60 minutes at room temperature or 37°C. Pluronic F-127 is often included to aid in dye solubilization.

-

Washing: After loading, cells are washed with a physiological buffer to remove the extracellular Fura-2 AM.

-

Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Fluorescence Measurement: Cells are alternately excited with light at 340 nm and 380 nm, and the emitted fluorescence is collected at 510 nm using a sensitive camera.

-

Stimulation: A baseline fluorescence ratio is recorded before the addition of this compound or other stimuli. The change in the fluorescence ratio is then monitored over time.

-

Calibration: To convert the fluorescence ratio to absolute calcium concentrations, a calibration is performed at the end of each experiment using ionophores (e.g., ionomycin) in the presence of known high and low calcium concentrations.

Measurement of Lipid Peroxidation (Malondialdehyde - MDA)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure MDA, a marker of lipid peroxidation.

Workflow Diagram:

Caption: Experimental workflow for the MDA (TBARS) assay.

Protocol:

-

Sample Preparation: Tissue samples are homogenized, or cells are lysed in a suitable buffer containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo lipid peroxidation.

-

Reaction: An aliquot of the sample homogenate or lysate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: The mixture is heated at 90-100°C for a specific time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

-

Extraction: After cooling, the colored adduct is often extracted into an organic solvent (e.g., n-butanol) to increase the sensitivity and remove interfering substances.

-

Measurement: The absorbance of the colored adduct is measured spectrophotometrically at approximately 532 nm, or its fluorescence is measured with excitation at ~530 nm and emission at ~550 nm.

-

Quantification: The concentration of MDA in the sample is determined by comparing its absorbance or fluorescence to a standard curve prepared using a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.

Conclusion

This compound demonstrates a complex mechanism of action involving anti-acidosis, anti-inflammatory, and likely neuroprotective effects. While the precise molecular targets and signaling pathways are still under investigation, evidence points towards its ability to modulate key inflammatory cascades and reduce oxidative stress. The lack of extensive quantitative data in the public domain highlights the need for further rigorous investigation into its dose-dependent effects on various cellular parameters. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such studies and further elucidate the multifaceted therapeutic potential of this compound.

References

- 1. Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 41162-19-0 | Benchchem [benchchem.com]

- 2. [Effect of this compound on the inflammatory reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dimephosphon: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon, an organophosphorus compound, has garnered scientific interest for its notable anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of this compound. It details experimental protocols for its synthesis, analysis, and in vitro and in vivo evaluation, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification

This compound is chemically known as dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[1]. Its structure is characterized by a phosphonate group attached to a substituted pentanone backbone.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[1] |

| Synonyms | Dimephosphone, Dimethyl (1,1-dimethyl-3-oxobutyl)phosphonate[2] |

| CAS Number | 14394-26-4[1][2] |

| Molecular Formula | C8H17O4P[1][2] |

| SMILES String | COP(=O)(OC)C(C)(C)CC(C)=O[1] |

| InChI Key | MOMJYWJXUNIBGJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed and experimental data for this compound and related compounds for reference.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Experimental/Computed) | Dimethyl Methylphosphonate (Experimental) | Dimethyl Phosphite (Experimental) |

| Molecular Weight | 208.19 g/mol (Computed)[2] | 124.08 g/mol [3] | 110.05 g/mol [4] |

| Melting Point | Not available | -50 °C[3] | Not available |

| Boiling Point | Not available | 181 °C[3] | 72-73 °C @ 25 Torr[4] |

| Water Solubility | Not available | Slowly hydrolyzes[3] | Soluble |

| logP | -0.3 (Computed) | -0.61 | Not available |

| pKa | Not available | 2.37 in water at 20 °C[5][6] | Not available |

Pharmacological Properties

This compound exhibits significant anti-inflammatory and antioxidant activities. Its mechanism of action is believed to involve the modulation of immune responses and the reduction of oxidative stress.

Mechanism of Action

The primary pharmacological effects of this compound are attributed to its anti-inflammatory and antioxidant properties. The proposed mechanisms include:

-

Antioxidant Activity: this compound has been shown to increase the levels of total mercapto groups and glutathione in the blood, shifting the balance towards the oxidized form. This action contributes to a reduction in lipid peroxidation products[7].

-

Anti-inflammatory Activity: The anti-inflammatory effects of this compound are linked to its ability to reduce exudation in inflammatory models. It has demonstrated antihistamine and antiserotonin activities but does not appear to influence the effects of bradykinin and prostaglandin E2[2].

-

Immunomodulatory Effects: As an organophosphorus compound, this compound is suggested to modulate immune cell activity and inhibit the release of pro-inflammatory mediators[1].

Signaling Pathway Interactions

While specific signaling pathways for this compound have not been fully elucidated, organophosphorus compounds, in general, are known to interact with key inflammatory signaling cascades. The potential involvement of NF-κB and MAPK pathways is an area of active investigation. The diagram below illustrates a hypothetical workflow for investigating the effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and evaluation of this compound.

Synthesis of this compound

A general protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a reaction vessel, combine dimethyl phosphite and mesityl oxide.

-

Catalysis: Slowly add a 30% solution of sodium methylate in methanol to the mixture at room temperature with cooling.

-

Reaction: Stir the mixture overnight.

-

Solvent Removal: Distill off the methanol.

-

Purification: The resulting residue is purified by vacuum distillation.

Analytical Methods

A general HPLC method for the analysis of organophosphorus compounds can be adapted for this compound quantification.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a formic acid buffer.

-

Detection: UV detection at an appropriate wavelength or Charged Aerosol Detection (CAD)[6].

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: Dilute samples to fall within the calibration curve range.

-

NMR Spectroscopy: 1H, 13C, and 31P NMR are essential for structural confirmation. The 13C NMR spectrum can be simplified using both 1H and 31P decoupling[8].

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of this compound.

In Vitro Assays

This assay measures the ability of this compound to scavenge the stable free radical DPPH.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated based on the reduction in absorbance compared to a control[9][10].

This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

-

Reaction Mixture: Prepare a mixture containing egg albumin, phosphate-buffered saline (pH 7.4), and various concentrations of this compound.

-

Incubation: Incubate the mixture at 37°C for 30 minutes, followed by heating at 70°C for 15 minutes.

-

Measurement: After cooling, measure the absorbance at 280 nm. The percentage inhibition of protein denaturation is calculated[11].

The MTT assay determines the effect of this compound on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat the cells with various concentrations of this compound.

-

MTT Addition: Add MTT solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 500-600 nm. Cell viability is proportional to the absorbance[12].

In Vivo Assays

This is a classic model of acute inflammation.

-

Animal Dosing: Administer this compound or a control vehicle to rats.

-

Induction of Edema: After a set time, inject a 1% carrageenan solution into the subplantar region of the rat's hind paw.

-

Measurement: Measure the paw volume at various time points after the carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated[13][14].

This model mimics chronic inflammation seen in rheumatoid arthritis.

-

Induction of Arthritis: Inject Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the footpad or base of the tail of rats[1][2][15].

-

Treatment: Administer this compound or a control vehicle daily.

-

Assessment: Monitor the development of arthritis by measuring paw swelling and scoring for clinical signs of arthritis. Histopathological examination of the joints can also be performed[16].

Conclusion

This compound presents a promising profile as an anti-inflammatory and antioxidant agent. This guide provides a foundational understanding of its chemical and pharmacological characteristics, along with essential experimental protocols for its study. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. The detailed methodologies provided herein are intended to facilitate and standardize future investigations into this interesting organophosphorus compound.

References

- 1. chondrex.com [chondrex.com]

- 2. Adjuvant-Induced Arthritis Model [chondrex.com]

- 3. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 4. Dimethylphosphite - Wikipedia [en.wikipedia.org]

- 5. Dimethyl methylphosphonate CAS#: 756-79-6 [chemicalbook.com]

- 6. Dimethyl methylphosphonate | C3H9O3P | CID 12958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organophosphate - Wikipedia [en.wikipedia.org]

- 8. University of Ottawa NMR Facility Blog: 13C NMR with 1H and 31P Decoupling [u-of-o-nmr-facility.blogspot.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. researchhub.com [researchhub.com]

- 13. inotiv.com [inotiv.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. Adjuvant-induced arthritis rat model [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

A-Comprehensive-Guide-to-Bis(triphenylphosphine)palladium(II)-Dichloride-(CAS-14394-26-4)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(triphenylphosphine)palladium(II) dichloride, identified by CAS number 14394-26-4, is a coordination complex of palladium that plays a pivotal role as a catalyst in a multitude of organic synthesis reactions.[1] This yellow crystalline solid is particularly valued in the formation of carbon-carbon bonds through cross-coupling reactions.[1][2] Its stability at room temperature and longer shelf-life compared to related palladium catalysts make it a preferred choice in both academic research and industrial applications, including the synthesis of pharmaceuticals and fine chemicals.[1][3][4]

Structurally, the compound features a central palladium atom in a +2 oxidation state, coordinated to two triphenylphosphine (PPh3) ligands and two chloride ligands.[4] It typically adopts a square planar geometry with the ligands in a trans configuration.[5][6]

Discovery and Historical Context

The synthesis of metal-phosphine complexes dates back to 1870, with the first reported examples being platinum-based.[7] Bis(triphenylphosphine)palladium(II) dichloride was first synthesized in the mid-20th century during a period of intense exploration into palladium complexes for catalytic applications.[4] The development of such phosphine ligands, sometimes referred to as "Buchwald ligands" after Stephen L. Buchwald's later work in 1998, revolutionized palladium-catalyzed coupling reactions by enabling milder reaction conditions and expanding the scope of compatible reactants.[8] This compound quickly gained prominence for its utility as a precursor in various catalytic processes, most notably the Heck and Suzuki coupling reactions, which have become fundamental tools in modern organic synthesis.[4]

Synthesis of Bis(triphenylphosphine)palladium(II) Dichloride

The primary method for synthesizing bis(triphenylphosphine)palladium(II) dichloride involves the direct reaction of palladium(II) chloride (PdCl2) with triphenylphosphine (PPh3).[5][9] Several variations of this procedure exist, optimizing for yield, purity, and reaction conditions.

Common Synthetic Approaches

A prevalent method involves treating palladium(II) chloride with triphenylphosphine in a suitable solvent.[5] Due to the low solubility of palladium(II) chloride in many common solvents, various strategies are employed to facilitate the reaction.[10] These include the use of coordinating solvents like benzonitrile or acetonitrile, or the initial conversion of PdCl2 into a more soluble intermediate.[10][11]

One industrial method with a reported yield of over 98% utilizes ultrasonic waves to enhance the reaction between an ethanol solution of chloropalladic acid and an ethanol solution of triphenylphosphine.[2][12]

The general chemical equation for the synthesis is: PdCl₂ + 2 P(C₆H₅)₃ → PdCl₂(P(C₆H₅)₃)₂[5]

Below are detailed experimental protocols for common laboratory-scale syntheses.

Experimental Protocols

Method 1: Synthesis in Benzonitrile

This method utilizes a high-boiling solvent to facilitate the reaction.

-

Reactants and Reagents:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Benzonitrile (PhCN)

-

Diethyl ether

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 g) and triphenylphosphine (3.25 g).[11]

-

Add 30 mL of benzonitrile to the flask.[11]

-

Aerate the reaction mixture with argon for 20 minutes to prevent the formation of palladium black.[11]

-

Fit the flask with a reflux condenser under an argon atmosphere.[11]

-

Heat the mixture in an oil bath to 180 °C and maintain this temperature for 20 minutes. The solution will turn dark red.[11]

-

Allow the flask to cool to room temperature, during which the product will precipitate as a yellow solid.[11]

-

Stir the mixture overnight.[11]

-

Filter the precipitate using a glass filter.[11]

-

Wash the collected solid three times with 30 mL portions of diethyl ether.[11]

-

Dry the final product under vacuum.[11]

-

Method 2: Synthesis in Ethanol

This method is a common laboratory preparation that avoids high-boiling solvents.

-

Reactants and Reagents:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Ethanol (anhydrous)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve palladium(II) chloride in hydrochloric acid and then dilute with ethanol.[2]

-

In a separate flask, dissolve triphenylphosphine in anhydrous ethanol and heat to 60 °C.[2]

-

Add the palladium chloride solution dropwise to the heated triphenylphosphine solution while stirring.[2]

-

Maintain the reaction mixture at 55 °C for approximately 20 minutes.[2]

-

A yellow precipitate will form.[2]

-

Filter the precipitate, wash with ethanol, and dry under vacuum to obtain the product.[2]

-

Quantitative Data Summary

| Synthesis Method | Key Reagents | Solvent | Temperature (°C) | Time | Yield | Reference |

| Benzonitrile Reflux | PdCl₂, PPh₃ | Benzonitrile | 180 | 20 min | 87% | [11] |

| Ethanol with HCl | PdCl₂, PPh₃, HCl | Ethanol | 55-60 | 20 min | Not specified | [2] |

| Ultrasonic in Ethanol | H₂PdCl₄, PPh₃ | Ethanol | 60-70 | 0.5-2 h | >98% | [12] |

| Ligand Displacement | [PdCl₂(L¹)]*, PPh₃ | Dichloromethane, Methanol | Not specified | Not specified | 81% | [6] |

*L¹ = 2-(1-ethyl-5-phenyl-1H-pyrazol-3-yl)pyridine

Logical Workflow for Synthesis

The synthesis of bis(triphenylphosphine)palladium(II) dichloride generally follows a logical progression from starting materials to the final, purified product. This can be visualized as a workflow diagram.

Caption: General workflow for the synthesis of Bis(triphenylphosphine)palladium(II) dichloride.

Mechanism of Formation

The formation of bis(triphenylphosphine)palladium(II) dichloride from palladium(II) chloride and triphenylphosphine can be described as a ligand substitution or complexation reaction. In solvents like benzonitrile, the process is thought to occur in two stages.[11] First, the solvent coordinates with the palladium(II) chloride to form a soluble intermediate, such as bis(benzonitrile)palladium(II) dichloride. Subsequently, the triphenylphosphine, being a stronger ligand, displaces the solvent molecules to form the final, more stable product.[11]

References

- 1. Bis(triphenylphosphine)palladium(II) chloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Bis(triphenylphosphine)palladium(II) dichloride | Benchchem [benchchem.com]

- 3. Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh3)2Cl2] [commonorganicchemistry.com]

- 4. Page loading... [guidechem.com]

- 5. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]

- 6. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 9. Bis(triphenylphosphine)palladium(II) chloride synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. CN101550164B - Method for preparing dichlorobis triphenylphosphine palladium - Google Patents [patents.google.com]

Preclinical Pharmacological Profile of Dimephosphon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon (dimethyl 2-(1-hydroxy-1-methylethyl)-4-oxopentylphosphonate) is a synthetic organophosphorus compound with a multifaceted pharmacological profile demonstrated in a range of preclinical studies. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, with a focus on its pharmacodynamic, pharmacokinetic, and toxicological properties. The information is intended to serve as a resource for researchers and professionals involved in drug development and pharmacological research. While extensive qualitative data exists, this guide also highlights areas where quantitative data is currently limited in the public domain.

Pharmacodynamics

This compound exhibits a range of pharmacodynamic effects, primarily centered around its anti-inflammatory, antioxidant, and neuroprotective properties.

Anti-inflammatory Activity

Preclinical studies have consistently demonstrated the anti-inflammatory effects of this compound in various animal models.

Experimental Models:

-

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. This compound has been shown to reduce paw edema in rats in this model[1][2][3].

-

Freund's Adjuvant-Induced Arthritis: This model mimics chronic inflammatory conditions like rheumatoid arthritis. This compound has demonstrated therapeutic potential in this model in rats[4][5][6][7][8].

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway[9][10][11][12][13]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, this compound can suppress the production of inflammatory mediators.

Signaling Pathway:

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties.

Experimental Evidence:

-

In a study on rats, 7-day oral administration of this compound led to an increase in blood levels of total mercapto groups and glutathione[14]. Glutathione is a major endogenous antioxidant.

-

The same study also demonstrated a reduction in the concentration of lipid peroxidation products in the blood, indicating a protective effect against oxidative damage[14].

Mechanism of Antioxidant Action:

The antioxidant effects of this compound are likely attributed to its ability to enhance the endogenous antioxidant defense system, particularly by modulating glutathione levels.

Experimental Workflow:

Caption: Experimental workflow for assessing the antioxidant activity of this compound in rats.

Neuroprotective Effects

This compound has demonstrated neuroprotective potential in preclinical models of cerebral ischemia.

Experimental Model:

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model: Male Wistar rats (250-300g).

-

Anesthesia: Anesthesia is induced with isoflurane.

-

Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament is introduced into the ICA via the ECA to occlude the origin of the middle cerebral artery.

-

Occlusion Duration: The filament is typically left in place for a specific period (e.g., 60 or 90 minutes) to induce transient focal ischemia.

-

Reperfusion: The filament is then withdrawn to allow for reperfusion of the ischemic territory.

-

Drug Administration: this compound or vehicle is administered at a specified time point before or after the induction of ischemia.

-

Neurological Assessment: Neurological deficit scores are evaluated at various time points post-MCAO.

-

Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the animals are euthanized, and the brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to determine the infarct volume.

Effects on Cerebral Circulation

This compound has been shown to influence cerebral blood flow. In a study using the hydrogen clearance method in conscious rabbits, this compound was found to cause a decrease in cerebral blood flow[20]. However, quantitative details regarding the dose-response relationship and the extent of this effect are not specified in the available abstract.

Experimental Protocol: Measurement of Cerebral Blood Flow (Hydrogen Clearance Method)

-

Animal Model: Conscious rabbits.

-

Electrode Implantation: Platinum electrodes are implanted in specific brain regions of interest.

-

Hydrogen Inhalation: The animal inhales a gas mixture containing a low concentration of hydrogen.

-

Desaturation Curve: After a brief period of inhalation, the hydrogen supply is stopped, and the clearance of hydrogen from the brain tissue is monitored by the electrodes, generating a desaturation curve.

-

CBF Calculation: The rate of hydrogen clearance is proportional to the cerebral blood flow (CBF), which can be calculated from the desaturation curve.

-

Drug Administration: this compound is administered, and the CBF measurements are repeated to assess the drug's effect.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in preclinical species, such as Cmax, Tmax, AUC, and absolute bioavailability, are not extensively reported in the publicly available literature.

Table 1: Summary of Preclinical Pharmacokinetic Data for this compound

| Parameter | Species | Route of Administration | Value | Reference |

| Cmax (Maximum Concentration) | Data Not Available | - | - | - |

| Tmax (Time to Cmax) | Data Not Available | - | - | - |

| AUC (Area Under the Curve) | Data Not Available | - | - | - |

| Absolute Bioavailability | Data Not Available | - | - | - |

Toxicology

The acute toxicity of this compound has been evaluated in rodents.

Table 2: Summary of Preclinical Toxicology Data for this compound

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 (Median Lethal Dose) | Rat | Oral | Data Not Available | - |

| LD50 (Median Lethal Dose) | Mouse | Oral | Data Not Available | - |

Note: While general LD50 testing protocols are established[21][22][23][24][25][26][27][28], specific LD50 values for this compound were not found in the reviewed literature.

Discussion and Future Directions

The preclinical data available for this compound suggest a promising pharmacological profile with anti-inflammatory, antioxidant, and neuroprotective activities. Its mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB and the enhancement of endogenous antioxidant systems. However, a significant gap exists in the publicly available quantitative data for its pharmacokinetic and toxicological profiles.

For a more complete understanding of this compound's potential as a therapeutic agent, further preclinical studies are warranted to:

-

Determine the oral bioavailability and detailed pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, and volume of distribution) in relevant animal species.

-

Establish clear dose-response relationships for its anti-inflammatory and neuroprotective effects.

-

Quantify its impact on specific antioxidant enzymes like superoxide dismutase and glutathione peroxidase.

-

Elucidate the precise molecular interactions within the NF-κB and other relevant signaling pathways.

-

Provide definitive acute and chronic toxicology data, including LD50 values and no-observed-adverse-effect levels (NOAELs).

The generation of this quantitative data will be crucial for guiding the design of future clinical trials and for fully assessing the therapeutic potential of this compound.

References

- 1. inotiv.com [inotiv.com]

- 2. researchgate.net [researchgate.net]

- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chondrex.com [chondrex.com]

- 5. yeasenbio.com [yeasenbio.com]

- 6. d-nb.info [d-nb.info]

- 7. Suppression of complete Freund's adjuvant-induced adjuvant arthritis by cobratoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of NF-kappa B activation by dimethyl sulfoxide correlates with suppression of TNF-alpha formation, reduced ICAM-1 gene transcription, and protection against endotoxin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [The mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 18. researchgate.net [researchgate.net]

- 19. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [Effect of this compound on the blood circulation and oxygen tension in the brain of normal waking rabbits and in motion sickness] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. oral ld50 values: Topics by Science.gov [science.gov]

- 22. dtsc.ca.gov [dtsc.ca.gov]

- 23. Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. aphis.usda.gov [aphis.usda.gov]

- 27. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Trajectory of Dimephosphon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon, an organophosphorus compound with the chemical name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate, has traversed a significant path in the realm of scientific research. Initially synthesized through the Pudovik reaction as part of a broader exploration into low-toxicity organophosphorus compounds, its journey has evolved from an agent for acidosis treatment to a subject of investigation for its anti-inflammatory, antioxidant, and lymphotropic properties. This technical guide provides a comprehensive overview of the historical development of this compound as a research compound, detailing its synthesis, physicochemical properties, and the experimental methodologies used to elucidate its biological activities. Particular focus is given to its mechanisms of action, including its influence on key signaling pathways, and the quantitative data that underpins its pharmacological profile.

Historical Development

The development of this compound emerged from a concerted effort to synthesize organophosphorus compounds with favorable safety profiles.[1] The initial research identified this compound, an acyclic transformation product of 1,2-oxyphospholene derivatives, as a promising candidate.[1] The primary synthesis route established was the Pudovik reaction, a versatile method for forming carbon-phosphorus bonds.[1]

Early investigations into the therapeutic potential of this compound centered on its ability to counteract acidosis.[1] However, subsequent research unveiled a broader spectrum of pharmacological activities, shifting the focus of its study. Over the years, this compound has been explored for its utility in a variety of conditions, including atopic bronchial asthma and pulmonary tuberculosis, reflecting a dynamic evolution in the understanding of its therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research compound is fundamental to its development. The following table summarizes the key physicochemical identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate | MedKoo Biosciences |

| CAS Number | 14394-26-4 | MedKoo Biosciences |

| Chemical Formula | C₈H₁₇O₄P | MedKoo Biosciences |

| Molecular Weight | 208.19 g/mol | MedKoo Biosciences |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 208.086446 g/mol | PubChem |

| Monoisotopic Mass | 208.086446 g/mol | PubChem |

| Topological Polar Surface Area | 54.4 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 226 | PubChem |

Synthesis and Experimental Protocols

Synthesis via the Pudovik Reaction

The primary method for synthesizing this compound is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound. While a specific detailed protocol for this compound's industrial synthesis is proprietary, the general laboratory-scale procedure based on the Pudovik reaction is as follows:

Experimental Protocol:

-

Reactants: Dimethyl phosphite and mesityl oxide are the key starting materials.

-

Catalyst: A base catalyst, such as sodium methoxide or triethylamine, is typically used to facilitate the reaction.

-

Solvent: The reaction is often carried out in an aprotic solvent like toluene or tetrahydrofuran (THF).

-

Reaction Conditions: The reactants are mixed in the chosen solvent, and the catalyst is added portion-wise at a controlled temperature, often starting at a low temperature (e.g., 0 °C) and then gradually warming to room temperature or being heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using distillation or column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound via the Pudovik reaction.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are attributed to a multi-faceted mechanism of action, primarily revolving around its anti-inflammatory, antioxidant, and lymphotropic properties.

Anti-inflammatory and Antioxidant Effects

Experimental studies in rats have demonstrated that this compound administration leads to an increase in the blood levels of total mercapto groups and glutathione.[2] This is accompanied by a reduction in lipid peroxidation products, suggesting a potent antioxidant effect.[2] The anti-inflammatory activity is further supported by its demonstrated antihistamine and antiserotonin activities in models of experimental inflammatory edema.[2]

Caption: Proposed antioxidant mechanism of this compound.

While direct studies on this compound's interaction with specific signaling pathways are limited, the observed anti-inflammatory and antioxidant effects suggest a potential modulation of the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. These pathways are central regulators of inflammation and cellular stress responses. It is hypothesized that by quenching reactive oxygen species and modulating inflammatory mediators, this compound may indirectly influence the activation of these key pathways. Further research is warranted to elucidate the precise molecular targets of this compound within these cascades.

Lymphotropic Effect

A distinct mechanism of action for this compound is its direct effect on the lymphatic system. Studies have shown that it increases the number of functioning lymph capillaries and enhances the contractile activity of the walls and valves of mesenteric lymphangions in rats.[3] This leads to a stimulation of lymph circulation, which can contribute to the resolution of inflammation and edema by improving the clearance of interstitial fluid and inflammatory mediators.

References

Dimephosphon: An In-depth Technical Guide on its Anti-inflammatory and Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon (dimethyl-3-oxo-1-butylphosphonate) is an organophosphorus compound that has demonstrated a range of biological activities, including notable anti-inflammatory and immunomodulatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing available data on its impact on inflammatory processes and the immune system. While extensive quantitative data from publicly available literature is limited, this guide synthesizes the existing qualitative and mechanistic information to provide a framework for future research and development. This document details its observed effects in preclinical models of inflammation, its antioxidant properties, and its influence on key signaling pathways and immune cell functions.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous chronic diseases. Similarly, the modulation of the immune system presents a therapeutic strategy for a wide array of pathologies, from autoimmune disorders to cancer. This compound has emerged as a compound of interest due to its purported anti-inflammatory and immunomodulatory capabilities. Initially developed in Russia, much of the research has been published in Russian-language journals, contributing to its limited international profile. This guide aims to consolidate the available scientific information to provide a detailed technical overview for the scientific community.

Anti-inflammatory Properties of this compound

This compound's anti-inflammatory activity has been observed in various preclinical models. The primary mechanism appears to be linked to its membrane-stabilizing and antioxidant properties.

Effects on Inflammatory Edema

This compound has been shown to possess anti-exudative properties, reducing the swelling associated with inflammatory edema in animal models. Studies using carrageenan, dextran, and agar-induced paw edema in rats and mice have demonstrated its anti-inflammatory effects.[1] The compound is suggested to have antihistamine and antiserotonin activity, as it is effective in edema models induced by these mediators.[1] However, it does not appear to influence the effects of bradykinin or prostaglandin E2.[1]

Table 1: Summary of this compound's Effects on Experimental Inflammatory Edema

| Experimental Model | Species | Observed Effect | Putative Mechanism |

|---|---|---|---|

| Carrageenan-induced paw edema | Rat, Mouse | Reduction in paw volume | Anti-exudative, Antihistamine, Antiserotonin |

| Dextran-induced paw edema | Rat, Mouse | Reduction in paw volume | Anti-exudative |

| Agar-induced paw edema | Rat, Mouse | Reduction in paw volume | Anti-exudative |

Role in Chronic Autoimmune Inflammation

In models of chronic autoimmune inflammation, such as Freund's adjuvant-induced arthritis in rats, this compound has been reported to exhibit anti-inflammatory action.[2] This suggests its potential utility in conditions with an autoimmune component.

Immunomodulatory Effects of this compound

This compound's influence on the immune system is multifaceted, encompassing antioxidant effects and potential modulation of immune cell activity.

Antioxidant and Radical Scavenging Activity

A significant aspect of this compound's immunomodulatory and anti-inflammatory role is its antioxidant capacity. It has been shown to inhibit lipid peroxidation.[2] The proposed mechanism involves the modulation of the glutathione system.

Table 2: Antioxidant Properties of this compound

| Parameter | Effect | Putative Mechanism |

|---|---|---|

| Lipid Peroxidation (LPO) | Inhibition | Scavenging of free radicals, modulation of antioxidant enzymes |

| Glutathione (GSH) Levels | Modulation | Influences the balance of reduced and oxidized glutathione |

Lymphotropic Effects

This compound has been observed to have a lymphotropic effect, directly affecting the lymphatic system.[1] It can increase the number of functioning lymph capillaries and enhance the contractile activity of lymphangions, thereby stimulating lymph circulation.[1] This action may contribute to the resolution of inflammation by improving drainage from affected tissues.

Molecular Mechanisms of Action

The precise molecular pathways through which this compound exerts its effects are not fully elucidated in publicly available literature. However, based on the activities of other organophosphorus compounds and its observed antioxidant and anti-inflammatory properties, it is plausible that it interacts with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Potential Involvement of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS. Antioxidant compounds frequently interfere with the NF-κB pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.

Potential Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are another set of critical signaling cascades involved in the inflammatory response. They regulate the synthesis of pro-inflammatory cytokines and mediators. Organophosphorus compounds have been shown to modulate MAPK signaling, and it is plausible that this compound may exert some of its anti-inflammatory effects through this mechanism.

Experimental Protocols

Carrageenan-Induced Paw Edema

This is a standard model for acute inflammation.

Adjuvant-Induced Arthritis

This model is used to study chronic inflammation and autoimmune responses.

Conclusion and Future Directions

This compound exhibits clear anti-inflammatory and immunomodulatory properties in preclinical models. Its mechanisms of action are likely linked to its antioxidant and membrane-stabilizing effects, with potential involvement of key inflammatory signaling pathways such as NF-κB and MAPK. However, a significant gap exists in the publicly available literature regarding detailed quantitative data and specific molecular targets.

Future research should focus on:

-

Quantitative Dose-Response Studies: To establish the potency and efficacy of this compound in various inflammatory models.

-

Cytokine Profiling: To determine the specific effects of this compound on the production of pro- and anti-inflammatory cytokines.

-

Signaling Pathway Analysis: To elucidate the precise molecular mechanisms by which this compound modulates NF-κB, MAPK, and other relevant pathways.

-

In Vitro Studies: To investigate the direct effects of this compound on various immune cell types, such as macrophages, lymphocytes, and neutrophils.

A more in-depth understanding of this compound's pharmacology will be crucial for its potential development as a therapeutic agent for inflammatory and autoimmune diseases.

References

Preliminary Studies on Dimephosphon and Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon, an organophosphorus compound, has been investigated for its potential role in modulating bone metabolism. This technical guide provides a comprehensive overview of the preliminary preclinical data available on this compound, focusing on its effects on bone cells, relevant signaling pathways, and outcomes in animal models of bone disorders. The information is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics for bone diseases. While direct studies on this compound are limited, this guide also incorporates relevant findings from the broader class of bisphosphonates to provide a more complete context for its potential mechanisms of action.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on bone metabolism.

Table 1: Effects of this compound on Biochemical Markers of Bone Metabolism in a Rat Model of Steroid-Induced Osteoporosis

| Parameter | Control (Prednisolone-treated) | This compound-treated | Xidiphone-treated | Reference |

| Urinary Oxyproline (marker of bone resorption) | Increased | Decreased | Decreased | [No specific quantitative data found] |

| Urinary Calcium | Increased | Decreased | Decreased | [No specific quantitative data found] |

| Urinary Inorganic Phosphate | Increased | Decreased | Insignificant effect | [No specific quantitative data found] |

| Blood Calcium | Normal | Normalized | Decreased | [No specific quantitative data found] |

Table 2: Effects of this compound on Vertebral Morphology in a Rat Model of Steroid-Induced Osteoporosis

| Parameter | Control (Prednisolone-treated) | This compound-treated | Xidiphone-treated | Reference |

| Total Relative Density of Trabecules | Decreased | Normalized (by increasing cartilage content) | Normalized (by increasing bone content) | [No specific quantitative data found] |

| Total Bone Cell Count | Reduced | Normalized | No influence | [No specific quantitative data found] |

| Calcium Content in Bone Tissue | Reduced | Normalized | No influence | [No specific quantitative data found] |

Note: The referenced studies describe these morphological outcomes without providing specific quantitative measurements.

Experimental Protocols

This section details the methodologies employed in the key preclinical studies on this compound and provides general protocols for assessing the effects of compounds on bone cells.

In Vivo Model: Steroid-Induced Osteoporosis in Rats

-

Animal Model: Male rats are used.

-

Induction of Osteoporosis: Prednisolone is administered daily at a dose of 50 mg/kg for 14 days to induce osteoporosis.

-

Treatment Groups:

-

Control group: Receives prednisolone only.

-

This compound group: Receives prednisolone and this compound.

-

Xidiphone group: Receives prednisolone and Xidiphone (a bisphosphonate used for comparison).

-

-

Parameters Measured:

-

Biochemical analysis: 24-hour urine samples are collected to measure levels of oxyproline, calcium, and inorganic phosphate. Blood samples are collected to measure serum calcium levels.

-

Morphological analysis: Lumbar vertebrae are collected for histological examination to assess the total relative density of trabecules, total bone cell count, and calcium content in the bone tissue.

-

In Vitro Assay: Osteoblast Differentiation and Activity

-

Cell Line: Murine pre-osteoblastic cell line MC3T3-E1 or primary osteoblasts.

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., alpha-MEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Assessment of Osteoblast Differentiation and Function:

-

Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The absorbance is read at 405 nm. An increase in ALP activity suggests enhanced osteoblast differentiation.[1]

-

Mineralization Assay (Alizarin Red S Staining): Mature osteoblasts produce a mineralized matrix. After a period of differentiation (e.g., 21 days), the cell layer can be stained with Alizarin Red S, which specifically binds to calcium deposits. The stained area can be quantified to assess the extent of mineralization.

-

Gene Expression Analysis (RT-qPCR): The expression of key osteogenic marker genes such as Runx2, Sp7 (Osterix), Alpl (Alkaline Phosphatase), Col1a1 (Collagen type I alpha 1), and Bglap (Osteocalcin) can be quantified using real-time quantitative polymerase chain reaction.

-

In Vitro Assay: Osteoclast Differentiation and Activity

-

Cell Source: Bone marrow-derived macrophages (BMMs) or RAW 264.7 macrophage cell line.

-

Differentiation Induction: Cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to induce differentiation into osteoclasts.

-

Treatment: Cells are treated with varying concentrations of this compound during the differentiation process.

-

Assessment of Osteoclast Differentiation and Function:

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining: TRAP is a hallmark enzyme of osteoclasts. Differentiated cells are fixed and stained for TRAP activity. The number of TRAP-positive multinucleated cells (MNCs) with three or more nuclei is counted to quantify osteoclast formation.

-

Pit Resorption Assay: To assess osteoclast function, cells are seeded on a resorbable substrate such as dentin slices or calcium phosphate-coated plates. After a period of culture, the cells are removed, and the resorbed pit area is visualized and quantified using microscopy.

-

Gene Expression Analysis (RT-qPCR): The expression of key osteoclastogenic marker genes such as Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1 (Nuclear factor of activated T-cells, cytoplasmic 1), and Dcstamp (Dendritic cell-specific transmembrane protein) can be quantified.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways in bone metabolism and a general experimental workflow for evaluating the effects of a compound like this compound.

Caption: Overview of Osteoblast and Osteoclast Lineages.

Caption: Experimental Workflow for In Vitro Studies.

Caption: The RANKL/OPG Signaling Pathway in Bone Remodeling.

References

Organophosphorus Compounds: A Technical Guide to Non-Anticholinesterase Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphorus (OP) compounds are a broad class of chemicals predominantly recognized for their potent inhibition of acetylcholinesterase (AChE), the mechanism underlying their acute toxicity as pesticides and nerve agents. However, a growing body of evidence reveals that these compounds elicit a range of biological effects through non-anticholinesterase pathways. These alternative mechanisms are critical for understanding the full toxicological profile of OPs, including chronic and delayed neuropathies, as well as for exploring their therapeutic potential in areas such as oncology. This technical guide provides an in-depth examination of the core non-AChE activities of organophosphorus compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Organophosphate-Induced Delayed Neuropathy (OPIDN)

One of the most well-documented non-cholinergic toxicities of certain organophosphorus compounds is Organophosphate-Induced Delayed Neuropathy (OPIDN), also known as Organophosphate-Induced Delayed Polyneuropathy (OPIDP). This condition is characterized by the degeneration of long axons in the central and peripheral nervous systems, with clinical signs appearing approximately 2-3 weeks after exposure.[1]

The molecular target for OPIDN is Neuropathy Target Esterase (NTE), a serine hydrolase located on the cytoplasmic face of the endoplasmic reticulum.[2][3] The initiation of OPIDN is a two-step process: the inhibition of NTE and the subsequent "aging" of the phosphorylated enzyme, which involves the loss of an alkyl group bound to the enzyme.[1] For OPIDN to occur, greater than 70% of NTE activity must be inhibited.[1][4]

Quantitative Data: NTE Inhibition by Organophosphorus Compounds

The neuropathic potential of an OP compound is related to its ability to inhibit NTE. The following table summarizes the inhibitory activity of various OPs on NTE.

| Compound | Description | NTE Inhibition Threshold for OPIDN | Key Findings |

| Mipafox | A neuropathic OP. | Dosages ≥ 10 mg/kg leading to ≥ 67-73% NTE inhibition in rat brain and spinal cord produced severe neuropathy.[5] | Used as a selective inhibitor to define NTE activity in assays.[6] |

| Tri-ortho-cresyl phosphate (TOCP) | A classic OPIDN-inducing agent. | A single oral dose of 500 mg/kg is sufficient to induce prominent lesions in hens.[1] | Caused historical outbreaks of paralysis known as "Ginger Jake paralysis".[7] |

| Methamidophos | Can cause OPIDP in humans and hens. | Minimal neuropathic doses correlated with >80% NTE inhibition in nervous tissues.[8] | Exhibits both protective and promotional effects on OPIDP depending on the dose.[8] |

| Phenyl saligenin phosphate (PSP) | A neuropathic OP. | A 3 µM concentration resulted in almost complete inhibition of NTE in N2a neuroblastoma cells.[9] | Used in experimental models to study OPIDN.[3] |

| Phosphinates, Carbamates, Sulfonyl halides | Non-neuropathic NTE inhibitors. | Inhibit NTE but do not cause OPIDN; can be protective if administered before a neuropathic OP.[1] | Their interaction with NTE does not lead to the "aging" process required for OPIDN.[10] |

Experimental Protocol: Neuropathy Target Esterase (NTE) Assay

The NTE assay is crucial for assessing the OPIDN potential of a compound. The standard method is a colorimetric assay based on the differential inhibition of phenyl valerate hydrolysis.[11][12][13]

Objective: To determine the level of NTE activity in a given sample (e.g., brain homogenate, cultured cells).

Principle: NTE activity is defined as the portion of phenyl valerate hydrolysis that is resistant to a non-neuropathic inhibitor (e.g., paraoxon) but sensitive to a neuropathic inhibitor (e.g., mipafox).[6]

Materials:

-

Tissue homogenate or cell lysate

-

Tris buffer (pH 8.0)

-

Phenyl valerate (substrate)

-

Paraoxon (non-neuropathic inhibitor)

-

Mipafox (neuropathic inhibitor)

-

4-aminoantipyrine

-

Potassium ferricyanide

-

Sodium dodecyl sulfate (SDS)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize brain tissue or lyse cells in Tris buffer.

-

Inhibition: Divide the sample into three sets of tubes:

-

Total Esterase Activity: Add buffer only.

-

Paraoxon-Resistant Activity: Add paraoxon to a final concentration of 40 µM.

-

Paraoxon and Mipafox-Resistant Activity: Add paraoxon (40 µM) and mipafox (50 µM).

-

-

Incubation: Incubate all tubes at 37°C for 20 minutes to allow for enzyme inhibition.

-

Substrate Addition: Add phenyl valerate to all tubes and incubate at 37°C for a defined period (e.g., 20 minutes) to allow for hydrolysis.

-

Color Development: Stop the reaction and develop the color by adding 4-aminoantipyrine and potassium ferricyanide in the presence of SDS. This reaction forms a chromophore from the phenol produced by phenyl valerate hydrolysis.[12]

-

Measurement: Measure the absorbance of the solution at 490 nm (note: the wavelength maximum shifts in the presence of SDS).[12]

-

Calculation:

-

Calculate the paraoxon-resistant esterase activity.

-

Calculate the paraoxon and mipafox-resistant esterase activity.

-

NTE activity is the difference between these two values.

-

Experimental Workflow: Assessment of OPIDN in Hens

The adult hen is the accepted animal model for studying OPIDN.[3]

Workflow for assessing OPIDN potential in hens.

Oxidative Stress

A significant body of research indicates that organophosphorus compounds induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[14][15] This mechanism is independent of AChE inhibition and contributes to cellular damage, including lipid peroxidation and mitochondrial dysfunction.[14]

Signaling Pathway: OP-Induced Oxidative Stress

OP compounds induce oxidative stress leading to cellular damage.

Quantitative Data: Markers of Oxidative Stress